REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:14]=1[C:13](=[O:15])[CH2:12][CH2:11]2.[Br:16]Br.Cl>ClC(Cl)C>[Br:16][C:9]1[CH:8]=[CH:7][C:6]([F:5])=[C:14]2[C:10]=1[CH2:11][CH2:12][C:13]2=[O:15] |f:0.1.2.3|
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Name
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|
Quantity
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11.77 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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5.3 g
|
Type
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reactant
|
Smiles
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FC=1C=CC=C2CCC(C12)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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ClC(C)Cl
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Name
|
|
Quantity
|
1.91 mL
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Type
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reactant
|
Smiles
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BrBr
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to ambient temperature
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Type
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EXTRACTION
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Details
|
The mixture was extracted twice with ether (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by chromatography (silica gel column eluting with 0-10% EtOAc/hexanes)
|
Name
|
|
Type
|
product
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Smiles
|
BrC1=C2CCC(C2=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |